![molecular formula C19H36BNO4Sn B14050864 (E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)
(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . This compound is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety. The compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the following steps:
Formation of Vinylboronic Acid: The initial step involves the synthesis of vinylboronic acid, which can be achieved through hydroboration of acetylene followed by oxidation.
Protection with MIDA Ester: The vinylboronic acid is then protected using N-methyliminodiacetic acid (MIDA) to form the MIDA ester.
Substitution with Tributyltin: The final step involves the substitution of the vinyl group with a tributyltin moiety.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The tributyltin moiety can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry:
Organic Synthesis: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in organic synthesis for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Polymer Science: The compound is used in the synthesis of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various substrates.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agrochemicals: It is used in the synthesis of agrochemicals for crop protection.
作用机制
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The MIDA ester protects the boronic acid group, preventing premature reactions and allowing for controlled release of the reactive boronic acid under mild conditions . The tributyltin moiety enhances the compound’s stability and reactivity, facilitating efficient cross-coupling reactions .
相似化合物的比较
trans-2-Bromovinylboronic acid MIDA ester: This compound is similar in structure but contains a bromine atom instead of the tributyltin moiety.
trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: This compound has a pinacol boronate group instead of the tributyltin moiety.
Vinylboronic acid MIDA ester: This is the simplest form without any additional substituents on the vinyl group.
Uniqueness: trans-2-(Tributyltin)vinylboronic acid MIDA ester is unique due to the presence of the tributyltin moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis and material science .
属性
分子式 |
C19H36BNO4Sn |
|---|---|
分子量 |
472.0 g/mol |
IUPAC 名称 |
5-methyl-1-[(E)-2-tributylstannylethenyl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChI 键 |
LXVIWBYGSJGGOH-UHFFFAOYSA-N |
手性 SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/[Sn](CCCC)(CCCC)CCCC |
规范 SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=C[Sn](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





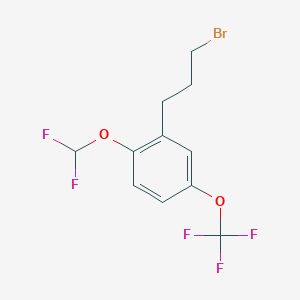

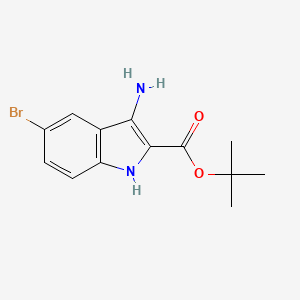


![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
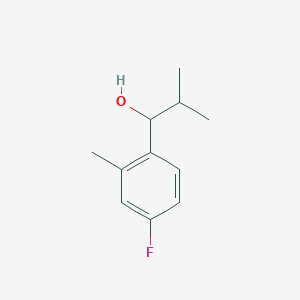
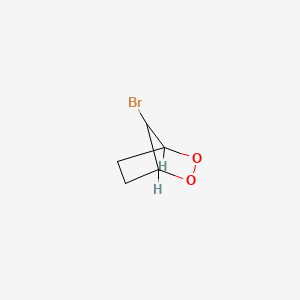
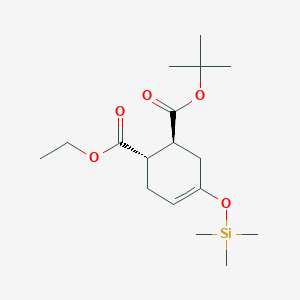
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)

